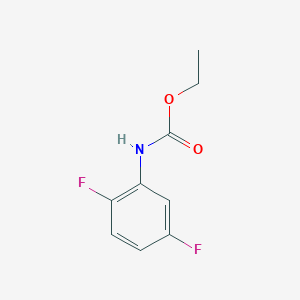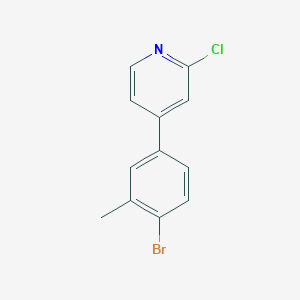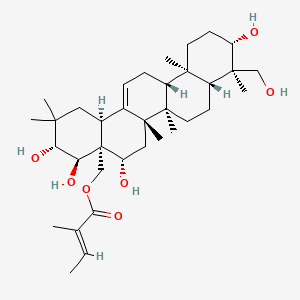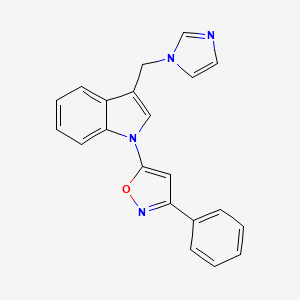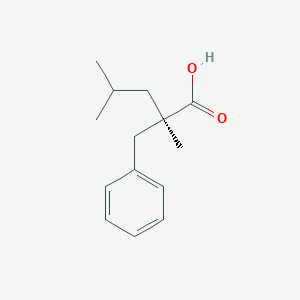
(4-Chloro-2,5-dimethylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,5-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2,5-dimethylphenol with methyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-2,5-dimethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-2,5-dimethylphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chloro-2,5-dimethylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-2,5-dimethylphenyl)(ethyl)sulfane
- (4-Chloro-2,5-dimethylphenyl)(propyl)sulfane
- (4-Chloro-2,5-dimethylphenyl)(butyl)sulfane
Uniqueness
(4-Chloro-2,5-dimethylphenyl)(methyl)sulfane is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Propriétés
Formule moléculaire |
C9H11ClS |
|---|---|
Poids moléculaire |
186.70 g/mol |
Nom IUPAC |
1-chloro-2,5-dimethyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClS/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |
Clé InChI |
STPZBDZGNBQANV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)

![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
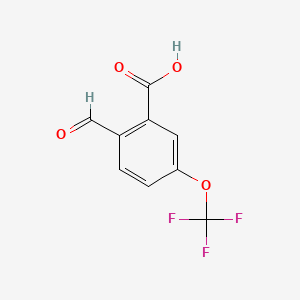
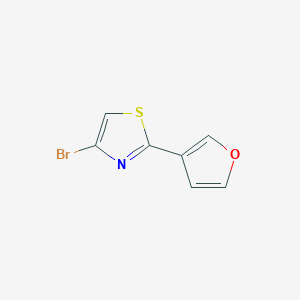
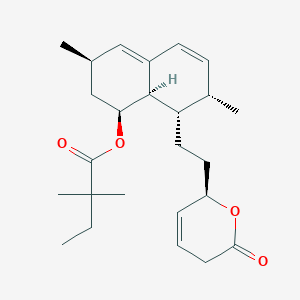
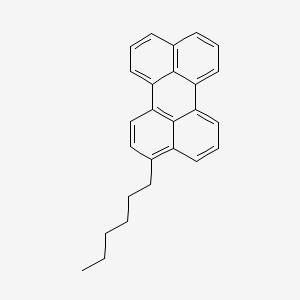
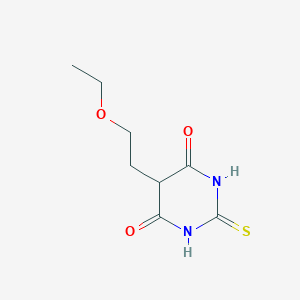
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
